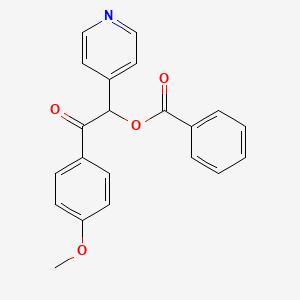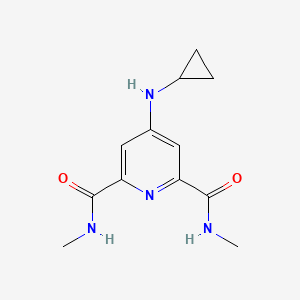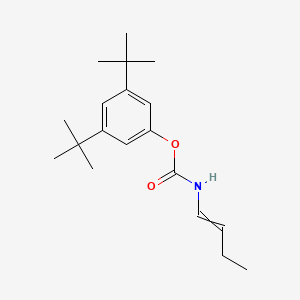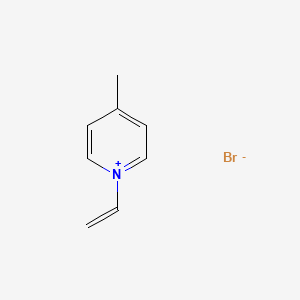
1-Ethenyl-4-methylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-methylpyridin-1-ium bromide can be synthesized through several methods. One common approach involves the quaternization of 4-vinylpyridine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol at elevated temperatures. The reaction can be represented as follows:
4-vinylpyridine+methyl bromide→1-Ethenyl-4-methylpyridin-1-ium bromide
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified through recrystallization or other separation techniques to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-4-methylpyridin-1-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxidized products.
Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of polymeric materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridinium salts.
Oxidation: Epoxides and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-4-methylpyridin-1-ium bromide involves its interaction with various molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. Additionally, the vinyl group allows for polymerization and other reactions that modify the chemical structure of the compound. These interactions are mediated through pathways involving radical or ionic intermediates, depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-4-methylpyridin-1-ium bromide can be compared with other similar compounds such as:
4-Vinylpyridine: Lacks the quaternary ammonium group, leading to different reactivity and applications.
1-Methylpyridinium Bromide: Lacks the vinyl group, affecting its polymerization potential.
N-Vinylpyrrolidone: A structurally similar compound with different applications in polymer chemistry.
The uniqueness of this compound lies in its combination of a quaternary ammonium group and a vinyl group, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
89932-38-7 |
|---|---|
Molekularformel |
C8H10BrN |
Molekulargewicht |
200.08 g/mol |
IUPAC-Name |
1-ethenyl-4-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C8H10N.BrH/c1-3-9-6-4-8(2)5-7-9;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZHDLDUCQWMPHOO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=[N+](C=C1)C=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
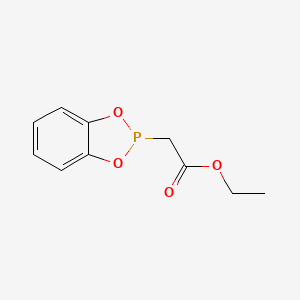
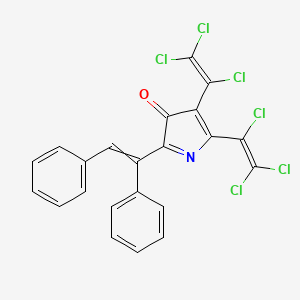
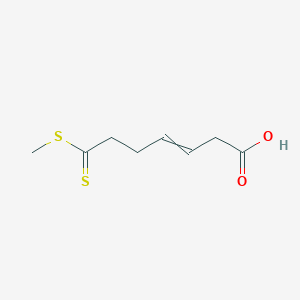
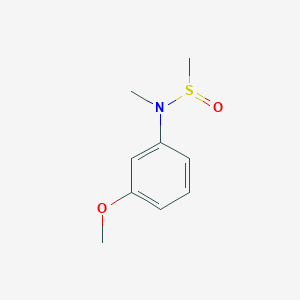
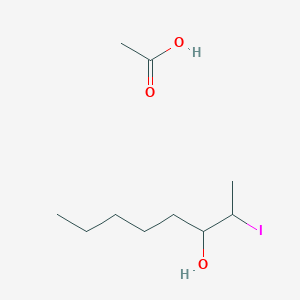
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
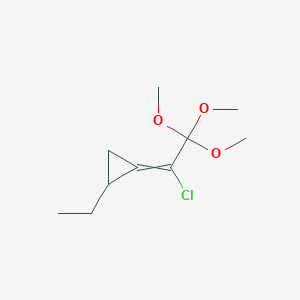
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
